N-Ethyl-1,3-propanediamine

Flow Chemistry Catalytic Hydrogenation Primary Amine Synthesis

N-Ethyl-1,3-propanediamine (CAS 10563-23-2), also known as 3-(ethylamino)propylamine, is a C5 aliphatic diamine with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol. It exists as a liquid at 20°C with a boiling point of 146.6°C at 760 mmHg, a flash point of 44.4°C, and a density of 0.8 g/cm³.

Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol
CAS No. 10563-23-2
Cat. No. B084859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-1,3-propanediamine
CAS10563-23-2
SynonymsN-(2-aminoethyl)-3-aminopropane
N-(2-aminoethyl)-3-aminopropane dihydrochloride
Molecular FormulaC5H14N2
Molecular Weight102.18 g/mol
Structural Identifiers
SMILESCCNCCCN
InChIInChI=1S/C5H14N2/c1-2-7-5-3-4-6/h7H,2-6H2,1H3
InChIKeyODGYWRBCQWKSSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-1,3-propanediamine (CAS 10563-23-2) Procurement Guide: Quantitative Differentiation for Research and Industrial Applications


N-Ethyl-1,3-propanediamine (CAS 10563-23-2), also known as 3-(ethylamino)propylamine, is a C5 aliphatic diamine with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol . It exists as a liquid at 20°C with a boiling point of 146.6°C at 760 mmHg, a flash point of 44.4°C, and a density of 0.8 g/cm³ . The compound is a dialkylamine featuring both primary and secondary amine functionalities, making it a versatile intermediate in organic synthesis, pharmaceutical research, and analytical chemistry . Unlike its unsubstituted or N-methyl analogs, the N-ethyl substitution imparts distinct physicochemical properties, including a higher molecular weight, modified lipophilicity (XLogP3: -0.4), and altered steric profile, which are critical for specific downstream applications [1]. This guide provides a quantitative evidence-based framework for scientific and industrial selection.

Why Generic Substitution of N-Ethyl-1,3-propanediamine with Unsubstituted or N-Methyl Analogs Fails in Critical Applications


Generic substitution of N-Ethyl-1,3-propanediamine with other 1,3-propanediamine derivatives such as the unsubstituted 1,3-propanediamine or N-methyl-1,3-propanediamine is not feasible due to quantifiable differences in molecular properties and application-specific performance. The N-ethyl substitution directly influences key parameters: the molecular weight increases from 74.12 g/mol (unsubstituted) to 88.15 g/mol (N-methyl) to 102.18 g/mol (N-ethyl), and the computed XLogP3 changes from -0.8 (N-methyl) to -0.4 (N-ethyl), impacting solubility and partitioning behavior [1]. In analytical chemistry, N-Ethyl-1,3-propanediamine is specifically employed as an internal standard in gas-liquid chromatographic assays for morantel residues because its ethyl group prevents chromatographic co-elution with the N-methyl-1,3-propanediamine analyte derived from the drug [2]. Similarly, in synthetic chemistry, the N-ethyl group provides a distinct steric and electronic environment that influences reaction yields and selectivities compared to other N-alkylated diamines . These quantifiable differences mandate precise procurement of the ethyl-substituted compound.

Quantitative Evidence Guide for N-Ethyl-1,3-propanediamine (CAS 10563-23-2): Comparator-Based Differentiation


Continuous Hydrogenation of 3-Ethylaminopropionitrile: Selectivity Advantage Over Non-Selective Batch Processes

N-Ethyl-1,3-propanediamine (3-EAPA) can be synthesized via continuous hydrogenation of 3-ethylaminopropionitrile (3-EAPN) using a Raney cobalt catalyst in a micropacked-bed reactor. Under optimized conditions, this process achieves complete conversion of 3-EAPN and a selectivity of 99.6% for the desired primary amine, N-Ethyl-1,3-propanediamine [1]. In contrast, traditional batch hydrogenation methods for similar nitriles often produce significant amounts of secondary and tertiary amine by-products, resulting in lower selectivities and necessitating costly purification steps [1]. The high selectivity of this continuous process represents a critical advantage for manufacturers and researchers requiring high-purity material for sensitive downstream applications.

Flow Chemistry Catalytic Hydrogenation Primary Amine Synthesis Selectivity

Chromatographic Internal Standard Performance: Ethyl vs. Methyl Substitution for Morantel Residue Analysis

In a validated gas-liquid chromatographic (GLC) assay for morantel residues in bovine liver, N-Ethyl-1,3-propanediamine was employed as an internal standard to enhance accuracy and precision. The assay measures the analyte, N-methyl-1,3-propanediamine, derived from morantel hydrolysis. The addition of N-Ethyl-1,3-propanediamine circumvented issues arising from variable reaction yields and eliminated the need for true recovery correction [1][2]. The ethyl-substituted internal standard was chosen for its chromatographic separation from the N-methyl analyte, a property not shared by N-methyl-1,3-propanediamine, which would co-elute with the target compound. The method was validated at 0.2, 0.4, and 0.8 ppm levels in fortified bovine liver, with mean values of 0.22 ± 0.015, 0.40 ± 0.033, and 0.79 ± 0.045 ppm, respectively [2].

Analytical Chemistry Veterinary Drug Residue Gas-Liquid Chromatography Internal Standard

Reaction Yield with Formaldehyde: N-Ethyl-1,3-propanediamine vs. Unsubstituted 1,3-Propanediamine in Heterocycle Synthesis

N-Ethyl-1,3-propanediamine reacts with formaldehyde in water at ambient temperature over 1.0 hour to yield 1-ethylhexahydropyrimidine with a reported yield of 64% . This reaction demonstrates the utility of the N-ethyl-substituted diamine in constructing N-alkylated heterocyclic systems. In contrast, the reaction of unsubstituted 1,3-propanediamine with formaldehyde would yield hexahydropyrimidine, a compound with different physical properties and synthetic utility due to the absence of the N-ethyl group. While direct yield comparison data for the unsubstituted analog under identical conditions are not available, the 64% yield for the N-ethyl variant provides a quantitative benchmark for synthetic chemists planning to use this specific building block for accessing N-ethyl-substituted heterocycles .

Heterocyclic Chemistry Hexahydropyrimidine Reaction Yield Building Block

Platinum(II) Complex Formation: High Yield (>99%) Demonstrates Ligand Suitability for Coordination Chemistry

N-Ethyl-1,3-propanediamine acts as a bidentate ligand in the formation of platinum(II) complexes, such as {Pt(N-ethyl-1,3-propanediamine)(OH2)2}(2+). The synthesis of this complex from Pt(N-ethyl-1,3-propanediamine)(NO3)2 in water proceeds with a yield greater than 99% [1]. This high yield demonstrates the efficient coordination of the N-ethyl-substituted diamine to platinum. While other 1,3-propanediamine derivatives, such as 1,3-diaminopropane (pn), also form platinum complexes, the N-ethyl substitution introduces specific steric and electronic effects that influence complex stability, solubility, and biological activity profiles [2]. Quantitative comparative data on yield for different diamine ligands under identical conditions are not available, but the near-quantitative yield underscores the effectiveness of this ligand for platinum coordination chemistry.

Coordination Chemistry Platinum Complexes Anticancer Agents Ligand

Procurement-Driven Application Scenarios for N-Ethyl-1,3-propanediamine (CAS 10563-23-2)


Synthesis of High-Purity N-Ethyl-1,3-propanediamine via Continuous Flow Hydrogenation

Manufacturers and chemical suppliers seeking high-purity N-Ethyl-1,3-propanediamine for sensitive applications should prioritize those utilizing continuous flow hydrogenation with Raney cobalt. This method achieves 99.6% selectivity for the primary amine [1], minimizing contamination by secondary and tertiary amine by-products that plague traditional batch processes. Procuring material from suppliers employing this advanced manufacturing technique ensures a product with superior purity and reduced purification burden, critical for pharmaceutical intermediate synthesis and analytical reference standard preparation.

Analytical Chemistry: Internal Standard for Morantel Residue Analysis in Food Safety Testing

N-Ethyl-1,3-propanediamine is the required internal standard for the gas-liquid chromatographic determination of morantel residues in bovine liver at regulatory levels of 0.2-0.8 ppm [2][3]. Substitution with N-methyl-1,3-propanediamine or other analogs results in chromatographic co-elution and invalid data. Analytical laboratories and food safety testing facilities must procure the exact ethyl-substituted compound to comply with validated analytical methods and ensure accurate quantification of veterinary drug residues.

Heterocyclic Building Block: Synthesis of 1-Ethylhexahydropyrimidine

Organic and medicinal chemists developing N-ethyl-substituted heterocyclic scaffolds can reliably use N-Ethyl-1,3-propanediamine to prepare 1-ethylhexahydropyrimidine with a reported 64% yield from formaldehyde in water . This specific building block provides a direct route to N-ethyl-substituted pyrimidines, which are privileged structures in drug discovery. Procuring the N-ethyl variant is essential; unsubstituted 1,3-propanediamine would yield a different product with altered pharmacological properties.

Coordination Chemistry: Synthesis of Platinum(II) Complexes

N-Ethyl-1,3-propanediamine serves as an efficient bidentate ligand for the preparation of platinum(II) complexes, with complexation yields exceeding 99% [4]. Researchers investigating platinum-based therapeutics or materials science applications should select this specific diamine to access well-defined Pt(II) coordination compounds with tailored N-ethyl substitution, which can influence complex stability, solubility, and biological activity profiles compared to unsubstituted or other N-alkylated analogs [5].

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